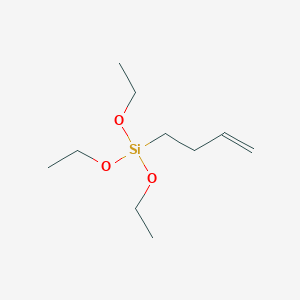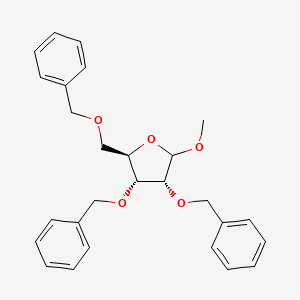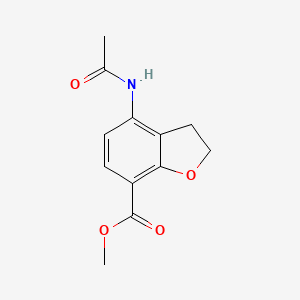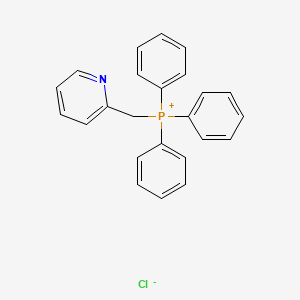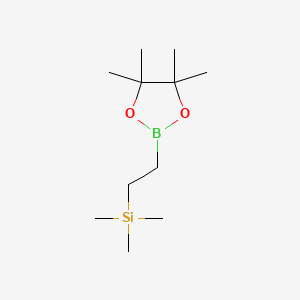
Ester pinacolique de l'acide 2-triméthylsilyl-1-éthylboronique
Vue d'ensemble
Description
2-Trimethylsilyl-1-ethylboronic acid pinacol ester is a heterocyclic organic compound . Its IUPAC name is trimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]silane . It has a molecular weight of 228.22 g/mol and a molecular formula of C11H25BO2Si .
Molecular Structure Analysis
The molecular structure of 2-Trimethylsilyl-1-ethylboronic acid pinacol ester is characterized by a boron atom bonded to an oxygen atom and a carbon atom, which is further bonded to a silicon atom .Chemical Reactions Analysis
Pinacol boronic esters, including 2-Trimethylsilyl-1-ethylboronic acid pinacol ester, are used in various chemical reactions. They are particularly important in Suzuki–Miyaura coupling . The boron moiety can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis
2-Trimethylsilyl-1-ethylboronic acid pinacol ester has a boiling point of 232.83ºC at 760 mmHg and a flash point of 94.612ºC . Its density is 0.869g/cm³ .Mécanisme D'action
Target of Action
The primary target of the 2-Trimethylsilyl-1-ethylboronic acid pinacol ester is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 2-Trimethylsilyl-1-ethylboronic acid pinacol ester interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The 2-Trimethylsilyl-1-ethylboronic acid pinacol ester affects the SM coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that organotrifluoroborates can be readily prepared from pinacol esters . After purification from pinacol, hydrolysis can be performed in a number of ways . These steps may impact the bioavailability of the compound.
Result of Action
The result of the action of the 2-Trimethylsilyl-1-ethylboronic acid pinacol ester is the formation of new carbon-carbon bonds . This is achieved through the SM coupling reaction, which is facilitated by the compound’s interaction with its targets .
Action Environment
The action of the 2-Trimethylsilyl-1-ethylboronic acid pinacol ester can be influenced by environmental factors. For instance, the compound is moisture sensitive , which means that its action, efficacy, and stability can be affected by the presence of moisture in the environment .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Trimethylsilyl-1-ethylboronic acid pinacol ester is its versatility in organic synthesis. This compound can be used in a wide range of reactions and has found numerous applications in the synthesis of fine chemicals. However, one of the limitations of this compound is its high cost, which may limit its use in large-scale applications.
Orientations Futures
There are numerous future directions for research involving 2-Trimethylsilyl-1-ethylboronic acid pinacol ester. One potential area of research is the development of new synthetic methodologies using this compound. Additionally, this compound may find applications in the development of new drugs and biologically active compounds. Further research is needed to fully explore the potential applications of this compound in various fields.
Applications De Recherche Scientifique
1. Protodéboronation catalytique des esters boroniques pinacolique Les esters boroniques pinacolique, y compris l'ester pinacolique de l'acide 2-triméthylsilyl-1-éthylboronique, sont des blocs de construction très précieux en synthèse organique . Ils sont utilisés dans la protodéboronation catalytique, un processus qui implique l'élimination d'un groupe bore d'un composé organique . Ce processus est utilisé dans l'hydrométhylation formelle anti-Markovnikov des alcènes, une transformation précieuse .
Synthèse de structures complexes
Les composés organoborés, tels que l'this compound, sont d'une grande utilité en synthèse asymétrique . Ils donnent accès à un large éventail de molécules diverses avec une haute énantiosélectivité . Ces composés sont utilisés pour construire des structures complexes de molécules cibles .
Réaction de couplage croisé de Suzuki-Miyaura
Les acides arylboroniques fonctionnalisés et les arylboronates, y compris l'this compound, sont précieux dans la réaction de couplage croisé de Suzuki-Miyaura . Cette réaction est un type de couplage croisé catalysé par le palladium, qui est utilisé pour synthétiser des liaisons carbone-carbone .
Transformations stéréospécifiques
Les esters boroniques, tels que l'this compound, sont utilisés dans les transformations stéréospécifiques . Ces transformations conservent le haut enrichissement énantiomérique de l'ester boronique de départ, conduisant à la formation de nouvelles liaisons C–C, C–O, C–N, C–X ou C–H aux centres stéréogènes .
Stratégie d'hydroboration-déboronation
Les esters boroniques, y compris l'this compound, sont utilisés dans une stratégie d'hydroboration-déboronation . Cette stratégie implique l'addition de bore à une molécule (hydroboration) suivie de l'élimination du bore (déboronation) .
Synthèse de l'indolizidine
La protodéboronation des esters boroniques, tels que l'this compound, a été utilisée dans la synthèse totale formelle de la δ-®-coniceïne et de l'indolizidine 209B . Ce sont des composés organiques complexes avec des applications potentielles en chimie médicinale .
Safety and Hazards
Propriétés
IUPAC Name |
trimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25BO2Si/c1-10(2)11(3,4)14-12(13-10)8-9-15(5,6)7/h8-9H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYAZAJUMAWTGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25BO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465816 | |
| Record name | 2-Trimethylsilyl-1-ethylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165904-20-1 | |
| Record name | 2-Trimethylsilyl-1-ethylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




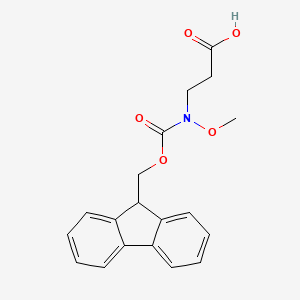
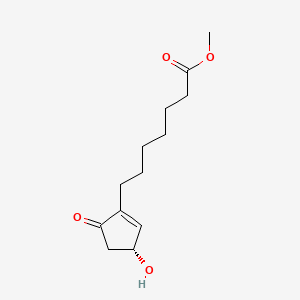
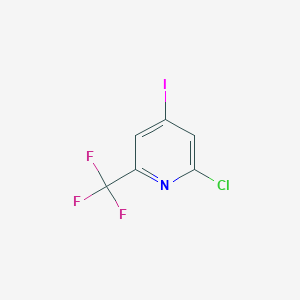



![Thiazolo[4,5-d]pyrimidine-2,7-diamine](/img/structure/B1589373.png)

